2-(4-Dibenzothiophenyl)-2-propanol
Overview
Description
Scientific Research Applications
Photochemical Production of Biphenyls
The photochemical process facilitates the conversion of S-oxidized dibenzothiophenes (DBT sulfones) into corresponding biphenyls, leveraging 2-propanol as a solvent. This method demonstrates an effective approach for the quantitative recovery of biphenyls from desulfurization products of light oils, highlighting its potential in refining processes and chemical synthesis (Shiraishi et al., 2003).
Solubility and Thermodynamic Modeling
Research on the solubility of dibenzothiophene (DBT) in various solvents, including 2-propanol, reveals important thermodynamic properties and solubility trends. The findings are crucial for designing efficient extraction and purification processes, essential for chemical manufacturing and environmental engineering (Tao et al., 2019).
Catalytic Oxidative Desulfurization
Studies on oxidative desulfurization highlight the potential of using 2-propanol as a solvent or reactant in catalytic processes. These processes are aimed at removing sulfur compounds like dibenzothiophene from fuels, contributing to cleaner energy production and reducing environmental pollution (Zhang et al., 2012).
Photocatalytic Desulfurization
Asymmetrical zinc(II) phthalocyanines conjugated to silver-magnetic nanoparticles have been explored for the photocatalytic desulfurization of dibenzothiophene. This innovative approach underscores the application of 2-(4-Dibenzothiophenyl)-2-propanol in environmental remediation, particularly in the purification of fossil fuels (Mgidlana & Nyokong, 2021).
Future Directions
Properties
IUPAC Name |
2-dibenzothiophen-4-ylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-15(2,16)12-8-5-7-11-10-6-3-4-9-13(10)17-14(11)12/h3-9,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWKGGIZAYIYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=C1SC3=CC=CC=C23)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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